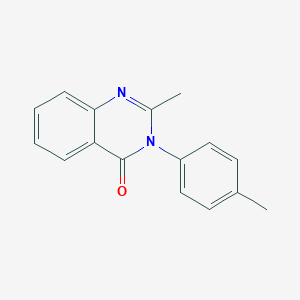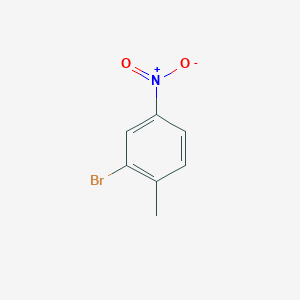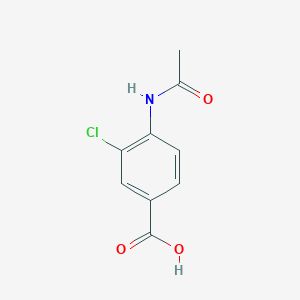
Thionordiazepam
Descripción general
Descripción
Thionordiazepam is a heterocyclic compound that belongs to the class of thienodiazepines . It contains a diazepine ring fused to a thiophene ring . The thienodiazepine structure forms the central core of some pharmaceutical and recreational drugs .
Molecular Structure Analysis
Thionordiazepam has a molecular formula of C15H11ClN2S . Its average mass is 286.779 Da and its monoisotopic mass is 286.033142 Da .
Aplicaciones Científicas De Investigación
GABAA Receptors and Addiction Mechanisms : Benzodiazepines, acting through specific GABAA receptor subtypes, can activate midbrain dopamine neurons. This interaction could potentially hijack the mesolimbic reward system, which has implications for understanding the addictive properties of benzodiazepines (Tan, Rudolph, & Lüscher, 2011).
Historical Perspective on Benzodiazepines : The introduction of chlordiazepoxide, a benzodiazepine, was a significant breakthrough in psychopharmacology and led to the development of new theories for anxiety disorders. This has historical importance in understanding the evolution of benzodiazepine applications in clinical settings (López-Muñoz, Álamo, & García‐García, 2011).
Electrophysiological Studies : Investigations have been conducted on the electrophysiological changes in the brain during tasks under the influence of benzodiazepines. These studies help in understanding the neural activity alterations due to benzodiazepines (Gongora et al., 2015).
Cognitive and Behavioral Effects : Studies on benzodiazepines have also focused on their impact on cognitive performance and emotional processing, which are crucial for understanding their broader effects on brain function (Murphy, Downham, Cowen, & Harmer, 2007).
GABA System in Mental Health : Research has explored how benzodiazepines, via the GABA system, might be implicated in anxiety and depression, suggesting potential therapeutic applications beyond their traditional use (Möhler, 2012).
New Off-Label Applications : Investigations into new off-label uses of benzodiazepines for various psychiatric conditions reveal the expanding scope of these drugs in clinical practice (Chouinard, 2006).
Forensic Science Applications : The use of benzodiazepines has been studied in the context of forensic science, particularly in relation to their detection in biological samples, which is important for legal and medical investigations (Inoue et al., 2000).
Mecanismo De Acción
Target of Action
Thionordiazepam primarily targets the GABA A receptor , a type of neurotransmitter receptor in the central nervous system . The GABA A receptor plays a crucial role in inhibitory neurotransmission, helping to maintain a balance between neuronal excitation and inhibition .
Mode of Action
Thionordiazepam interacts with the GABA A receptor, leading to changes in the receptor’s conformation . Docking studies have indicated many important interactions of the compound with the receptor . These interactions can enhance the receptor’s affinity for the GABA neurotransmitter, leading to increased inhibitory neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by Thionordiazepam is the GABAergic pathway . By enhancing the activity of the GABA A receptor, Thionordiazepam increases the inhibitory effects of GABA in the central nervous system . This can lead to downstream effects such as reduced neuronal excitability and potential therapeutic effects for conditions related to overexcitation of the nervous system .
Pharmacokinetics
Like other benzodiazepines, it is likely to be well-absorbed following oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Thionordiazepam’s action primarily involve enhanced inhibitory neurotransmission in the central nervous system . This can lead to effects such as sedation, muscle relaxation, and potential anticonvulsant activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thionordiazepam. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, sex, genetic factors, and health status can influence how an individual responds to Thionordiazepam .
Propiedades
IUPAC Name |
7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULILTJWAJZIROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342681 | |
| Record name | Thionordiazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione | |
CAS RN |
4547-02-8 | |
| Record name | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thionordiazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thionordiazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIONORDIAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U953L6ZT3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)





